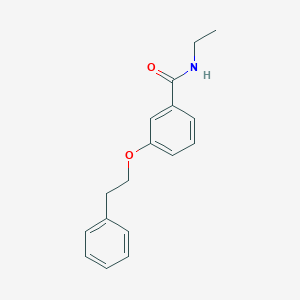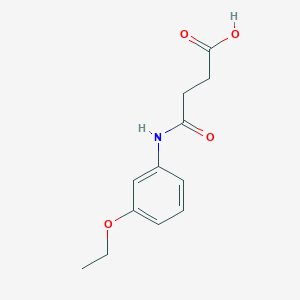![molecular formula C21H20N2O2 B267162 N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide, also known as GW6471, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is a synthetic compound that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes.
作用机制
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide acts as a selective antagonist of PPARs, particularly PPARα. It binds to the ligand-binding domain of PPARs and prevents the activation of the receptor by its natural ligands such as fatty acids and eicosanoids. This results in the inhibition of the downstream effects of PPARs on gene expression and cellular processes.
Biochemical and Physiological Effects
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been shown to inhibit the proliferation and differentiation of cancer cells.
实验室实验的优点和局限性
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments. It is a selective antagonist of PPARs and can be used to study the specific effects of PPARs on various cellular processes. It is also a synthetic compound and can be easily synthesized and purified.
However, there are also some limitations to the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in lab experiments. It has been shown to have off-target effects on other nuclear receptors such as the retinoid X receptor (RXR). It is also a relatively expensive compound, which may limit its use in some labs.
未来方向
There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research. One area of future research is the investigation of the role of PPARs in cancer. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the proliferation and differentiation of cancer cells, and further research is needed to elucidate the underlying mechanisms.
Another area of future research is the development of more selective PPAR antagonists. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has off-target effects on other nuclear receptors, and the development of more selective compounds may help to overcome this limitation.
Conclusion
In conclusion, N-[3-(3-phenylpropoxy)phenyl]isonicotinamide is a selective PPAR antagonist that has been widely used in scientific research to study the role of PPARs in various physiological and pathological processes. It is a synthetic compound that can be easily synthesized and purified. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-[3-(3-phenylpropoxy)phenyl]isonicotinamide in scientific research, particularly in the investigation of the role of PPARs in cancer and the development of more selective PPAR antagonists.
合成方法
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-bromophenyl isocyanate with 3-phenylpropyl alcohol to form 3-(3-phenylpropoxy)phenyl isocyanate. The resulting isocyanate is then reacted with isonicotinic acid to form N-[3-(3-phenylpropoxy)phenyl]isonicotinamide. The final product is obtained after purification by column chromatography.
科学研究应用
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been extensively used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. They are also involved in the regulation of cell proliferation and differentiation.
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been used to study the role of PPARs in various diseases such as diabetes, obesity, atherosclerosis, and cancer. It has also been used to investigate the effects of PPARs on lipid metabolism, glucose homeostasis, and inflammation. N-[3-(3-phenylpropoxy)phenyl]isonicotinamide has been shown to inhibit the activation of PPARs and thereby block their downstream effects.
属性
产品名称 |
N-[3-(3-phenylpropoxy)phenyl]isonicotinamide |
|---|---|
分子式 |
C21H20N2O2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[3-(3-phenylpropoxy)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-11-13-22-14-12-18)23-19-9-4-10-20(16-19)25-15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9-14,16H,5,8,15H2,(H,23,24) |
InChI 键 |
SLUMCWBIPAQYAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-{3-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B267080.png)
![2-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267082.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B267083.png)
![N-isopropyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267085.png)
![N-methyl-3-[(phenoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B267086.png)
![3-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267087.png)
![4-[(phenoxyacetyl)amino]-N-propylbenzamide](/img/structure/B267088.png)
![N-isopropyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267089.png)
![N-butyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B267091.png)
![N-{4-[(butylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267095.png)
![N-butyl-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B267097.png)
![2-[(4-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267099.png)

